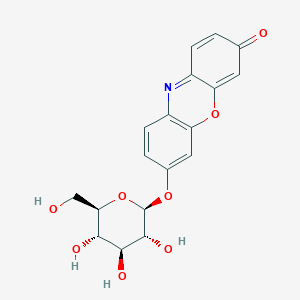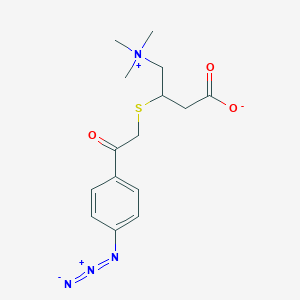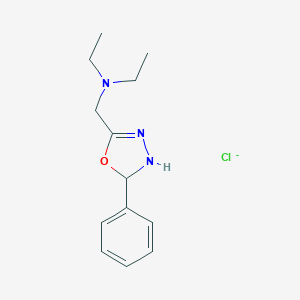
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DMXAA and is a potent activator of the innate immune system. DMXAA has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.
Mécanisme D'action
DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Effets Biochimiques Et Physiologiques
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which activate immune cells and promote an anti-tumor immune response. DMXAA also increases vascular permeability, leading to increased tumor blood flow and enhanced drug delivery to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is a potent activator of the innate immune system and has shown anti-tumor activity in several preclinical models. However, DMXAA has some limitations. It has poor solubility in water, which can limit its use in some experiments. DMXAA also has a short half-life, which can make dosing and timing of experiments challenging.
Orientations Futures
There are several future directions for DMXAA research. One area of focus is the development of more potent and selective STING agonists. Another area of research is the combination of DMXAA with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of DMXAA in combination with radiation therapy, which has shown promising results in preclinical studies.
Méthodes De Synthèse
DMXAA can be synthesized through a multistep process starting from 3-phenylprop-2-yn-1-ol. The synthesis involves the reaction of 3-phenylprop-2-yn-1-ol with diethylamine and triethylamine to form the intermediate, which is then reacted with thionyl chloride to obtain the final product, DMXAA hydrochloride.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in several preclinical models, including lung, colon, breast, and prostate cancers. DMXAA works by activating the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.
Propriétés
Numéro CAS |
102504-38-1 |
|---|---|
Nom du produit |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride |
Formule moléculaire |
C13H19ClN3O- |
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
Clé InChI |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Synonymes |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



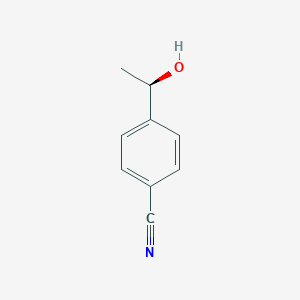
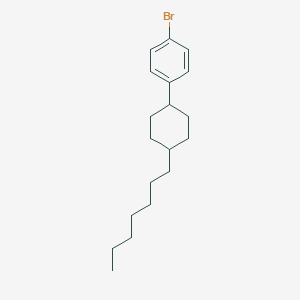

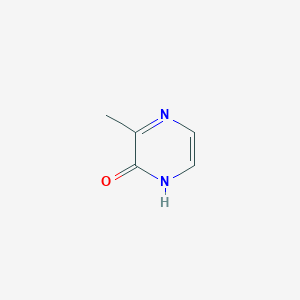

![4-Bromo-2-methyl-5-[(R)-1,2,2-trimethyl-3-cyclopenten-1-yl]phenol](/img/structure/B25092.png)
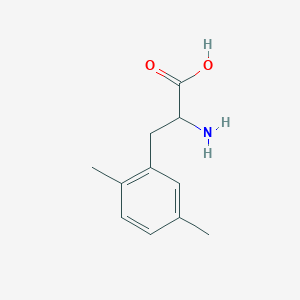
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
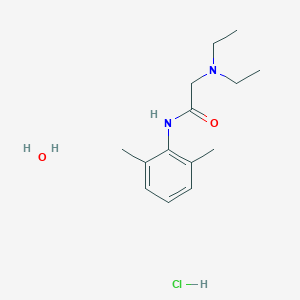
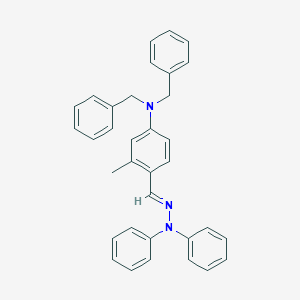
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
